molecular formula C10H15BN2O2 B1312082 [4-(Piperazin-1-yl)phenyl]boronic acid CAS No. 513246-99-6

[4-(Piperazin-1-yl)phenyl]boronic acid

Cat. No. B1312082
CAS RN: 513246-99-6
M. Wt: 206.05 g/mol
InChI Key: WEKCEGUGFNLQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(Piperazin-1-yl)phenyl]boronic acid” is a chemical compound with the molecular formula C10H15BN2O2 . It is also known as "4- (4- (tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid" .


Molecular Structure Analysis

The InChI code for “[4-(Piperazin-1-yl)phenyl]boronic acid” is 1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 . This indicates that the molecule consists of a phenyl ring attached to a boronic acid group and a piperazine ring .


Physical And Chemical Properties Analysis

“[4-(Piperazin-1-yl)phenyl]boronic acid” is a solid at room temperature . It has a molecular weight of 206.05 . The compound should be stored at room temperature .

Scientific Research Applications

[4-(Piperazin-1-yl)phenyl]boronic acid: A Comprehensive Analysis of Scientific Research Applications:

Synthesis of Novel Organic Compounds

This compound serves as an intermediate in the synthesis of various novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones. These derivatives find use in diverse therapeutic areas such as antitumor, antifungal, antidepressant, and antiviral treatments .

Biological Activity Studies

The piperazine moiety in this compound is known for its biological activity. It can be used to synthesize compounds that are then tested for their biological activity, potentially leading to the development of new pharmaceuticals .

In Vitro and In Vivo Pharmacological Screening

Compounds derived from [4-(Piperazin-1-yl)phenyl]boronic acid can be screened for their affinity to various receptors in the body, such as D2 and 5-HT2A receptors, which are important targets in psychiatric medication .

Chemical Research and Development

As a boronic acid derivative, this compound is valuable in chemical research for developing new synthetic routes or improving existing ones. It can also be used to study reaction mechanisms .

Structural Analysis and Characterization

This compound can be used as a precursor for synthesizing other complex molecules which can then be characterized using techniques like HRMS, IR, NMR, etc., to determine their structure .

Safety and Hazards

“[4-(Piperazin-1-yl)phenyl]boronic acid” is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(Piperazin-1-yl)phenyl]boronic acid . These factors can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature and humidity conditions.

properties

IUPAC Name

(4-piperazin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGUGFNLQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411921
Record name [4-(Piperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Piperazin-1-yl)phenyl]boronic acid

CAS RN

513246-99-6
Record name [4-(Piperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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